molecular formula C11H6Cl3NO2 B2474366 3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 923241-29-6

3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2474366
CAS No.: 923241-29-6
M. Wt: 290.52
InChI Key: COKVSADPWHRIJA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Substituent Analysis

The compound’s IUPAC name is derived from systematic rules for heterocyclic compounds:

  • Core structure : 2,5-Dihydro-1H-pyrrole-2,5-dione (maleimide)
  • Substituents :
    • Position 1 : [(3-Chlorophenyl)methyl] group (a benzyl substituent with a chlorine at the 3-position of the phenyl ring)
    • Positions 3 and 4 : Chlorine atoms attached to the pyrrole ring
Property Value Source
Molecular Formula C₁₁H₆Cl₃NO₂
Molecular Weight 290.5 g/mol
CAS Number 923241-29-6
SMILES C1=CC(=CC(=C1)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl
InChIKey COKVSADPWHRIJA-UHFFFAOYSA-N

The structure features a conjugated maleimide system (two ketone groups at positions 2 and 5), a saturated pyrrole ring, and electron-withdrawing chlorine substituents. The 3-chlorophenylmethyl group introduces steric and electronic effects, enhancing the compound’s stability and directing its reactivity.

Structural Features and Reactivity

The compound’s reactivity is governed by its maleimide core and halogen substituents:

  • Maleimide Core :
    • Electrophilicity : The α,β-unsaturated carbonyl system facilitates Michael additions or cycloadditions (e.g., Diels-Alder reactions).
    • Thiol Reactivity : Maleimides are renowned for their rapid and selective conjugation with thiols, forming stable thioether bonds.
  • Chlorine Substituents :
    • Electronic Effects : Electron-withdrawing chlorines at positions 3 and 4 reduce electron density on the pyrrole ring, enhancing electrophilicity.
    • Steric Effects : The 3-chlorophenylmethyl group may hinder certain reaction pathways, directing regioselectivity in substitution reactions.

Historical Context in Heterocyclic Compound Research

Evolution of Heterocyclic Chemistry

The study of heterocyclic compounds dates to the 19th century, with key milestones including:

  • 1818 : Isolation of alloxan from uric acid (Brugnatelli).
  • 1834 : Purification of pyrrole from coal tar (Runge).
  • Late 1800s : Development of maleimide chemistry, driven by industrial applications in polymer synthesis.

Modern heterocyclic chemistry emphasizes functionalization and application-driven design , particularly in medicinal chemistry. The synthesis of 3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione reflects this trend, combining halogenation and aromatic substitution to optimize reactivity.

Maleimide Derivatives in Research

Maleimides have been pivotal in advancing organic synthesis and materials science:

Application Example Key Reference
Polymer Crosslinking Bismaleimides for thermoset resins
Bioconjugation Thiol-maleimide coupling in biochemistry
Fungicidal Agents N-(4-Fluorophenyl)-2,3-dichloromaleimide

The compound extends this legacy, offering a chlorinated maleimide scaffold for further derivatization. Its synthesis likely involves:

  • Dichloromaleic Anhydride : Reacted with 3-chlorobenzylamine under acidic or thermal conditions.
  • Purification : Column chromatography to isolate the product from byproducts.

This approach mirrors established protocols for maleimide synthesis, as seen in the preparation of analogous compounds like N-(4-fluorophenyl)-2,3-dichloromaleimide.

Properties

IUPAC Name

3,4-dichloro-1-[(3-chlorophenyl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c12-7-3-1-2-6(4-7)5-15-10(16)8(13)9(14)11(15)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVSADPWHRIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s activity and physicochemical properties are influenced by substituents on the maleimide core and the aromatic moiety. Below is a detailed comparison with key analogs:

Table 1: Comparison of Key Maleimide Derivatives

Compound Name Substituents (R-group) Biological Activity/Application Key Findings References
3,4-Dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione R = (3-Cl-C₆H₄)CH₂ Not explicitly reported (inferred) Likely exhibits enhanced lipophilicity due to bulky benzyl substituent.
3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione (Compound 6) R = 3,4-Cl₂-C₆H₃ Bfl-1 inhibitor (anticancer target) IC₅₀ = 0.6–0.8 μM in FP/TR-FRET assays; stereochemistry impacts potency .
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione R = 4-F-C₆H₄ Herbicide (fluoroimide class) Used in agricultural formulations; fluorine enhances stability .
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione R = 4-CF₃-C₆H₄ Discontinued agrochemical High electronegativity from CF₃ group may reduce environmental persistence.

Key Observations

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl derivative (Compound 6) demonstrates potent inhibition of Bfl-1, an anti-apoptotic protein, with stereochemical variations (e.g., 3-methyl-piperazino substituent) significantly modulating activity . In contrast, the (3-chlorophenyl)methyl analog’s bulkier substituent may hinder target binding, though this requires empirical validation. Fluorinated analogs (e.g., 4-F and 4-CF₃ derivatives) are primarily herbicides, suggesting that electron-withdrawing groups enhance phytotoxic activity .

Stability: Fluorine and trifluoromethyl groups enhance metabolic stability and resistance to hydrolysis, critical for agrochemical longevity .

Synthetic Challenges :

  • The synthesis of (3-chlorophenyl)methyl-substituted maleimides likely requires careful control of reaction conditions (e.g., DMF as solvent, triethylamine as base) to avoid side reactions, as seen in related maleimide syntheses .

Biological Activity

3,4-Dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound notable for its complex chemical structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its promising properties as an antimicrobial and anticancer agent.

The molecular formula of this compound is C11H6Cl3NO2C_{11}H_{6}Cl_{3}NO_{2}, and it features a pyrrole ring with multiple chlorine substitutions, which contribute to its unique biological activity. The synthesis typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, disrupting electron flow. Additionally, it exhibits potential as a tyrosine kinase inhibitor, impacting pathways associated with cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound possesses significant antimicrobial and anticancer activities. Below are some key findings:

Antimicrobial Activity

In studies evaluating its antimicrobial properties, derivatives of pyrrole compounds have demonstrated effectiveness against various bacterial strains. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential has been explored through various in vitro and in vivo studies. Notably:

  • Cell Line Studies : A derivative compound exhibited the ability to inhibit growth in colon cancer cell lines (e.g., HCT-116) with GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}M .
  • In Vivo Studies : The same derivative showed efficacy in reducing tumor growth in rat models of chemically induced colon cancer .

Case Study 1: Inhibition of Cancer Cell Lines

A study synthesized several derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione and assessed their interaction with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These derivatives formed stable complexes with the receptors, suggesting their potential as targeted antitumor agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of pyrrole derivatives. The results indicated that modifications in side groups significantly influenced their biological activity against Gram-positive bacteria .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/GI50 ValueReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AntimicrobialEscherichia coli3.12 - 12.5 µg/mL
AnticancerHCT-116 (Colon Cancer)1.01.6×108M1.0-1.6\times 10^{-8}M
AnticancerRat Tumor ModelSignificant Reduction

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrole ring formation via condensation of precursors (e.g., chlorinated aromatic amines and diketones), followed by chlorination and alkylation. Systematic optimization can leverage Design of Experiments (DOE) principles to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce experimental runs while identifying critical variables .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming substituent positions in this compound?

  • Methodological Answer : Use orthogonal methods:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic and alkyl proton environments.
  • HPLC-MS for purity assessment and molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration validation. Comparative analysis with structurally similar pyrrole derivatives (e.g., 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione) can aid spectral interpretation .

Q. What structural motifs in this compound are hypothesized to drive its biological activity?

  • Methodological Answer : The dichloro-pyrrole core and 3-chlorobenzyl substituent are critical. Analog studies (e.g., 3,4-dichloro-1H-pyrrole-2,5-dione derivatives) suggest chloro groups enhance electrophilicity, enabling covalent binding to cysteine residues in enzymes. The benzyl moiety may improve lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., hydrolysis rates).
  • Molecular Dynamics Simulations : Model binding to proposed targets (e.g., kinases or oxidoreductases) using docking software (AutoDock Vina, Schrödinger). Validate with mutagenesis studies on active-site residues .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line metabolic states, serum concentrations, and incubation times.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in vivo that may explain discrepancies.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., IC50) via fluorometric and colorimetric methods to rule out assay-specific artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties through targeted structural modifications?

  • Methodological Answer :

  • LogP Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzyl moiety to enhance solubility.
  • Prodrug Design : Mask reactive dichloro-pyrrole sites with enzymatically cleavable groups (e.g., esters) to improve stability.
  • SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluoro instead of 3-chloro) and compare bioavailability using Caco-2 cell permeability assays .

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